N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide
Description
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-12(21)17-15-14-11(10-7-5-4-6-8-10)9-13(22)18-16(14)20(2)19-15/h4-8,11H,3,9H2,1-2H3,(H,18,22)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJKAPAOZQGARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide typically involves multi-step organic reactions. One common method involves the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, use of catalysts, and purification techniques like recrystallization.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Melting Points: The target compound’s analogue (3a) exhibits a high melting point (>250°C) due to its rigid bicyclic core and benzamide substituent . Fluorinated derivatives (e.g., Compound 4, Compound 143) show lower melting points (~175–270°C), likely due to reduced crystallinity from bulky trifluoromethyl or aminomethyl groups .
Table 2: Physicochemical Data
*Calculated using fragment-based methods.
Crystallographic and Analytical Data
Biological Activity
N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The compound features a tetrahydro-pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 1172952-71-4 |
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antimicrobial agents. In vitro assays have demonstrated that this compound exhibits significant activity against various strains of bacteria and fungi. For instance, a study reported that derivatives with similar structures showed promising results against Mycobacterium tuberculosis (Mtb) .
The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes and receptors. Pyrazolo[3,4-b]pyridines have been shown to act as inhibitors of phosphodiesterase (PDE) enzymes and adenosine receptors . These interactions can lead to enhanced intracellular signaling pathways that promote anti-inflammatory responses.
Case Studies
- Antitubercular Activity : In a study assessing various pyrazolo[3,4-b]pyridine derivatives for their antitubercular properties, N-(1-methyl-6-oxo-4-phenyl) derivatives demonstrated effective inhibition of Mtb growth in vitro. The study utilized the microplate alamar blue assay (MABA) to quantify the activity .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. Results indicated that N-(1-methyl) derivatives exhibited selective cytotoxicity against certain cancer types while sparing normal cells .
Pharmacokinetics
The pharmacokinetic profile of N-(1-methyl-6-oxo-4-phenyl) derivatives suggests favorable absorption and distribution characteristics. Studies have indicated that modifications at the nitrogen positions can enhance bioavailability and reduce metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
